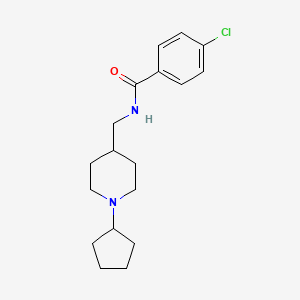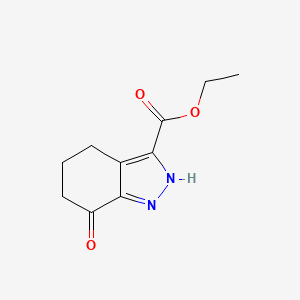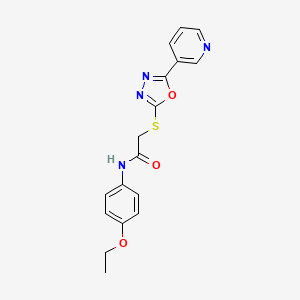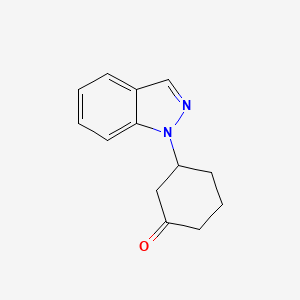
4-氯-N-((1-环戊基哌啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The compound can be synthesized by a slow evaporation method using ethyl methyl ketone as a solvent . The process involves the reaction of 4-aminomethylpiperidine with ethyl methyl ketone, followed by the addition of triethylamine and 4-Chlorobenzoyl chloride . The reaction mixture is stirred at room temperature for about 2 hours, resulting in a white precipitate of triethylammonium chloride . The filtrate is then evaporated to obtain the crude product, which is recrystallized twice from ethyl methyl ketone .Molecular Structure Analysis
The molecular structure of 4-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)benzamide has been confirmed by UV-Vis, NMR, and FT-IR spectral analysis . The crystal is crystallized in a monoclinic system with space group P21/n . The cell dimensions are given as a = 8.965(5), b = 19.613(5), c = 11.456(5); β = 96.989(5) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.86. The melting point of the compound is 230°C .科学研究应用
Cancer Research: Hypoxia-Inducible Factor (HIF-1) Activation
This compound has been studied for its role in activating the HIF-1 pathway, which is crucial in cellular responses to low oxygen conditions . In cancer research, HIF-1 activation can lead to the expression of genes that help tumor adaptation and survival under hypoxic conditions. The compound’s ability to modulate this pathway could be pivotal in developing therapies targeting hypoxic tumors.
Apoptosis Induction in Hepatocellular Carcinoma
Derivatives of this compound have shown significant inhibitory bioactivity in HepG2 cells, a type of liver cancer cell line . By inducing the expression of HIF-1α protein and downstream target gene p21, and upregulating the expression of cleaved caspase-3, these compounds promote apoptosis, potentially offering a therapeutic strategy for hepatocellular carcinoma.
Cell Cycle Arrest
The compound’s interaction with the HIF-1α protein can lead to the dissociation of c-Myc, a protein that blocks the p21 promoter . This action can result in the activation of p21 expression, leading to cell cycle arrest, which is a desirable effect in the treatment of rapidly dividing cancer cells.
Anti-Proliferative Effects
Through its effect on the HIF-1α and p53 pathways, the compound can induce the expression of proteins like p21, p27, or p53, which have anti-proliferative effects . This property is particularly relevant in the context of cancer, where controlling cell proliferation is a key therapeutic goal.
Glycolysis Modulation in Tumor Cells
The compound’s ability to activate HIF-1α can accelerate glycolysis in tumor cells . This is significant because many cancer cells rely on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). Modulating this pathway could be crucial in starving tumor cells of energy.
Angiogenesis in Tumor Microenvironment
Some studies suggest that increasing HIF expression in the tumor microenvironment can promote the formation of hepatic vessels . This process, known as angiogenesis, is essential for tumor growth and metastasis. Understanding how this compound affects angiogenesis could lead to new insights into tumor biology and treatment.
Tumor Growth and Metastasis Inhibition
Contrary to promoting angiogenesis, there is evidence that overexpression of HIF genes can inhibit tumor growth and development . This compound could be used to explore this paradoxical effect further, potentially leading to novel approaches to cancer therapy.
Pharmacokinetic Studies
The design and synthesis of benzamide derivatives, including this compound, are guided by bioisosterism and pharmacokinetic parameters . Studying the pharmacokinetics of these compounds can provide valuable information on their absorption, distribution, metabolism, and excretion, which is critical for drug development.
属性
IUPAC Name |
4-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJCHKEVPZUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)


![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

